molecular formula C15H22N6O3 B2932948 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034583-33-8

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2932948
CAS RN: 2034583-33-8
M. Wt: 334.38
InChI Key: ZBXCRJAIKRDJTP-UHFFFAOYSA-N
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Description

The compound “1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazine ring, a piperidine ring, and an imidazolidinone ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazine and piperidine rings, as well as the imidazolidinone ring, would contribute to the compound’s reactivity .

Scientific Research Applications

Transformations and Synthesis of Heterocyclic Compounds

Research into similar compounds focuses on the transformation of specific ring systems into others, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, highlighting the versatility of these structures in synthetic chemistry. These transformations often aim at creating compounds with potential biological activities or novel properties for further applications in medicinal chemistry and material science (Kolar, Tiŝler, & Pizzioli, 1996).

Antimicrobial and Antitumor Activities

Compounds structurally related to the query show promising antimicrobial and antitumor activities. For instance, new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene have been synthesized and evaluated as antimicrobial agents, with some showing significant activity. This underscores the potential of heterocyclic compounds in the development of new therapeutic agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Synthesis of Aryl Tethered Compounds

Innovative synthesis methods have been developed for aryl-tethered imidazo[4,5-b]pyrazin-2-ones, demonstrating the synthetic utility of such structures in organic chemistry. These methods may involve base-catalyzed ring transformations and provide access to compounds with potential application in pharmaceuticals and materials science (Pratap, Roy, Roy, & Ram, 2007).

Utility in Heterocyclic Synthesis

The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives further illustrates the importance of such structures in creating a variety of biologically active compounds. These synthetic strategies contribute to the diversity of molecules available for drug discovery and other applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For instance, given the anti-tubercular activity of similar compounds , this compound could be studied for potential medicinal applications.

properties

IUPAC Name

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O3/c1-19(2)12-13(17-6-5-16-12)24-11-4-3-8-20(10-11)15(23)21-9-7-18-14(21)22/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCRJAIKRDJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

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